4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid
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Overview
Description
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid is an organic compound with the molecular formula C11H15NO4 It features a furan ring substituted with dimethyl groups and a butyric acid moiety linked via an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Amide Bond Formation: The furan derivative is then reacted with butyric acid or its derivatives under conditions that promote amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group in the amide bond can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the amide bond can produce 4-aminobutyric acid derivatives.
Scientific Research Applications
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amide bond play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with similar structural features.
Furan-2,5-dicarboxylic acid: An oxidized form of the furan ring with carboxylic acid groups.
4-Aminobutyric acid: A related compound with an amine group instead of the amide bond.
Uniqueness
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid is unique due to the combination of its furan ring and butyric acid moiety linked via an amide bond. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[(2,5-dimethylfuran-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7-6-9(8(2)16-7)11(15)12-5-3-4-10(13)14/h6H,3-5H2,1-2H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLPGFYQHBOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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